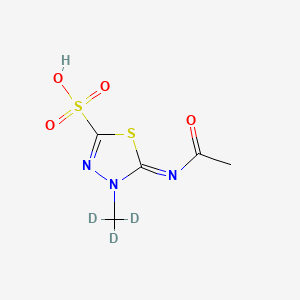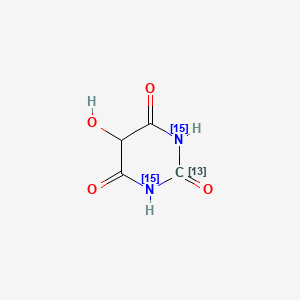
Epanolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epanolol-d5 involves the incorporation of deuterium atoms into the molecular structure of epanolol. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated solvents or deuterated precursors can be used in the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of the compound.
Purification: Employing purification techniques such as chromatography to isolate and purify the deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions
Epanolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Epanolol-d5 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Used to study the absorption, distribution, metabolism, and excretion of epanolol in biological systems.
Metabolic Pathway Analysis: Helps in tracing metabolic pathways and understanding the biotransformation of epanolol.
Drug Interaction Studies: Used to investigate potential interactions between epanolol and other drugs.
Clinical Research: Employed in clinical trials to monitor the behavior of epanolol in the human body.
Environmental Studies: Used to study the environmental fate and transport of epanolol.
Mechanism of Action
Epanolol-d5, like epanolol, acts as a beta-adrenergic receptor modulator. It selectively binds to beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. The mechanism involves the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels and ultimately decreases cardiac output.
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-adrenergic receptor blocker with similar pharmacological properties.
Metoprolol: A beta-1 selective adrenergic receptor blocker used for similar therapeutic purposes.
Propranolol: A non-selective beta-adrenergic receptor blocker with broader applications.
Uniqueness
Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in research studies. This labeling provides an advantage in studying the pharmacokinetics and pharmacodynamics of epanolol, making it a valuable tool in scientific research.
Properties
CAS No. |
1794938-87-6 |
|---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
374.452 |
IUPAC Name |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
InChI Key |
YARKMNAWFIMDKV-RGATXGMCSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Synonyms |
N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide; ICI 141292-d5; Visacor-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)





